(Dec-5-yne-1-sulfonyl)benzene

Catalog No.
S15147622
CAS No.
61772-07-4
M.F
C16H22O2S
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dec-5-yne-1-sulfonyl)benzene

CAS Number

61772-07-4

Product Name

(Dec-5-yne-1-sulfonyl)benzene

IUPAC Name

dec-5-ynylsulfonylbenzene

Molecular Formula

C16H22O2S

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C16H22O2S/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-4,7-8,12,15H2,1H3

InChI Key

QIKOMCYVJGKQRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCS(=O)(=O)C1=CC=CC=C1

(Dec-5-yne-1-sulfonyl)benzene is an organic compound characterized by a sulfonyl group attached to a benzene ring and a dec-5-yne alkyne chain. Its molecular formula is C16H22O2SC_{16}H_{22}O_2S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The compound's structure includes a long carbon chain with a triple bond (alkyne) and a sulfonyl functional group, which contributes to its chemical reactivity and potential applications in various fields.

Due to its functional groups:

  • Nucleophilic Additions: The alkyne can undergo nucleophilic addition reactions, particularly with soft nucleophiles, leading to various substitution products.
  • Conjugate Additions: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles, forming stable adducts.
  • C–S Bond Formation: The sulfonyl group allows for the formation of C–S bonds through reactions with thiols or other sulfur-containing compounds .

These reactions are significant in synthetic organic chemistry, allowing for the creation of complex molecules.

Several methods can be employed to synthesize (Dec-5-yne-1-sulfonyl)benzene:

  • Alkyne Functionalization: Starting from a suitable alkyne precursor, the sulfonyl group can be introduced using sulfonyl chlorides in the presence of bases.
  • Sonogashira Coupling: This method involves coupling an aryl halide with a terminal alkyne in the presence of palladium catalysts, which can be adapted for synthesizing this compound.
  • Photo

(Dec-5-yne-1-sulfonyl)benzene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Material Science: The unique properties of the alkyne and sulfonyl groups can be harnessed in creating advanced materials or polymers.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules through its reactivity .

Interaction studies involving (Dec-5-yne-1-sulfonyl)benzene focus on its reactivity with biological targets or other chemical compounds. Investigating how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic effects. Additionally, studies on its reactivity with thiols or amines could provide information on its utility in synthetic chemistry.

Several compounds share structural features with (Dec-5-yne-1-sulfonyl)benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(Hex-5-yne-1-sulfonyl)benzeneShorter alkyne chainPotentially different reactivity due to chain length
(Oct-6-yne-1-sulfonyl)benzeneMedium-length alkyne chainIntermediate properties between short and long chains
(E)-1-Methyl-4-(trifluoromethyl)styryl)sulfonyl)benzeneContains trifluoromethyl groupEnhanced electronic properties due to fluorine atoms

These compounds illustrate variations in chain length and substituents that influence their chemical behavior and applications. The uniqueness of (Dec-5-yne-1-sulfonyl)benzene lies in its specific combination of a long alkyne chain and a sulfonyl group, which may provide distinct reactivity patterns not observed in shorter or differently substituted analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

278.13405111 g/mol

Monoisotopic Mass

278.13405111 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-11

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